Docosane-1,13-diol
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Overview
Description
Docosane-1,13-diol: is a long-chain diol with the molecular formula C22H46O2 It is a member of the alkane family, specifically a derivative of docosane, where two hydroxyl groups are attached at the 1st and 13th positions of the carbon chain
Preparation Methods
Synthetic Routes and Reaction Conditions:
Reduction of Docosanedioic Acid: One common method involves the reduction of docosanedioic acid using reducing agents such as lithium aluminum hydride (LiAlH4) to yield docosane-1,13-diol.
Hydrolysis of Docosane-1,13-dichloride: Another method involves the hydrolysis of docosane-1,13-dichloride in the presence of a base like sodium hydroxide (NaOH) to produce this compound.
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Docosane-1,13-diol can undergo oxidation reactions to form docosanedioic acid.
Esterification: It can react with carboxylic acids to form esters, which are useful in various industrial applications.
Substitution: The hydroxyl groups can be substituted with halogens or other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Esterification Reagents: Carboxylic acids, acid chlorides, and catalysts like sulfuric acid (H2SO4).
Substitution Reagents: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3).
Major Products:
Oxidation: Docosanedioic acid.
Esterification: this compound esters.
Substitution: Docosane-1,13-dichloride, docosane-1,13-dibromide.
Scientific Research Applications
Chemistry:
Phase Change Materials (PCM): Docosane-1,13-diol is studied for its phase transition properties, making it a candidate for use in thermal energy storage systems.
Biology and Medicine:
Antimicrobial Agents: Derivatives of this compound have shown potential as antimicrobial agents.
Industry:
Mechanism of Action
The mechanism of action of docosane-1,13-diol largely depends on its application. For instance, as an antimicrobial agent, it may disrupt microbial cell membranes due to its amphiphilic nature, leading to cell lysis . In thermal energy storage, its phase change properties allow it to absorb and release heat efficiently .
Comparison with Similar Compounds
Docosane-1,22-diol: Another long-chain diol with hydroxyl groups at the 1st and 22nd positions.
Docosanedioic Acid: A dicarboxylic acid derivative of docosane.
1,2-Docosanediol: A glycol with hydroxyl groups at the 1st and 2nd positions.
Uniqueness: Docosane-1,13-diol is unique due to the positioning of its hydroxyl groups, which imparts specific chemical and physical properties that differ from other docosane derivatives. This makes it particularly useful in applications requiring specific phase transition temperatures and antimicrobial properties .
Properties
CAS No. |
4397-81-3 |
---|---|
Molecular Formula |
C22H46O2 |
Molecular Weight |
342.6 g/mol |
IUPAC Name |
docosane-1,13-diol |
InChI |
InChI=1S/C22H46O2/c1-2-3-4-5-10-13-16-19-22(24)20-17-14-11-8-6-7-9-12-15-18-21-23/h22-24H,2-21H2,1H3 |
InChI Key |
VRAHGRCKKAKILV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCC(CCCCCCCCCCCCO)O |
Origin of Product |
United States |
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